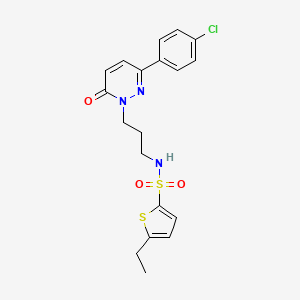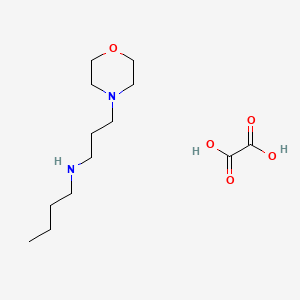
4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for related compounds often involve cyclization reactions, condensation with chloroacetoacetate, or reactions with amino acids to form complex heterocyclic structures. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, showcasing a method that could be relevant to the synthesis of our target compound (Tang Li-jua, 2015).
Molecular Structure Analysis
Structural analysis, including X-ray crystallography, is fundamental for understanding the molecular geometry, bond lengths, angles, and overall conformation of similar compounds. Studies often reveal centrosymmetric dimer formations facilitated by hydrogen bonding, as observed in compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (K. Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include N-substitution, cyclization, and reactions under specific conditions to yield a variety of biologically active molecules. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides demonstrates the versatility in chemical reactions leading to compounds with potential anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis and cyclization of beta-alanines, leading to the formation of various benzothiazepinones and thiochromenes, highlighting its role in chemical transformations and ring formation processes (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
- It has been utilized in the synthesis of thiadiazolobenzamide and its complexes, showcasing its importance in creating new compounds with potential applications in various fields (Adhami et al., 2012).
- Research includes the synthesis and crystal structure analysis of similar compounds, providing insights into their molecular arrangement and potential applications in material science or pharmacology (Kranjc et al., 2012).
Potential Pharmaceutical Applications
- The compound has been part of studies on synthesizing novel derivatives with antimicrobial activity, indicating its potential use in developing new antibacterial agents (Kolisnyk et al., 2015).
- Research has been conducted on the synthesis of similar compounds and their anti-inflammatory activities, suggesting potential therapeutic applications (Kalsi et al., 1990).
Material Science and Chemistry
- The compound's derivatives have been used in the synthesis of various organic ligands, indicating its significance in creating materials with potential electronic or catalytic applications (Myannik et al., 2018).
- It has been involved in studies focusing on Baylis-Hillman synthesis of thiochromenes, a method important for creating compounds used in organic chemistry and potentially in material science (Kaye & Nocanda, 2002).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. However, it is important to handle all chemicals with appropriate safety measures to minimize risk.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis methods, detailed analysis of its molecular structure, investigation of its chemical reactions, and assessment of its potential biological activities. However, these directions would depend on the specific research goals and interests.
Eigenschaften
IUPAC Name |
4-methyl-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-3-6-13(7-4-11)18(21)19-15-10-22-16-8-5-12(2)9-14(16)17(15)20/h3-9,15H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECOVNTMWBXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CSC3=C(C2=O)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)



![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)



